

# Physical and chemical properties of 3-(Benzylxy)-5-chloroaniline

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## Compound of Interest

Compound Name: 3-(Benzylxy)-5-chloroaniline

Cat. No.: B1473781

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## An In-depth Technical Guide to 3-(Benzylxy)-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

## Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced functionalities of substituted anilines are of paramount importance. Among these, **3-(Benzylxy)-5-chloroaniline** emerges as a compound of significant interest, offering a unique combination of steric and electronic features. This guide, intended for the discerning researcher, provides a comprehensive overview of the physical and chemical properties of this molecule. By delving into its structural attributes, spectral characteristics, and reactivity, we aim to equip scientists and drug development professionals with the foundational knowledge necessary to harness the potential of this versatile chemical entity. Our focus remains on the practical application of this information, bridging the gap between theoretical understanding and laboratory implementation.

## Section 1: Core Molecular Attributes and Physical Properties

**3-(Benzylxy)-5-chloroaniline**, identified by the CAS Number 1100752-67-7, is a substituted aniline featuring a benzylxy and a chloro group at the meta positions relative to the amino

functionality. This arrangement imparts a distinct electronic and steric profile to the molecule, influencing its reactivity and physical behavior.

## Structural and General Data

The fundamental characteristics of **3-(BenzylOxy)-5-chloroaniline** are summarized in the table below, providing a quick reference for its molecular composition and identity.

Property	Value	Source(s)
IUPAC Name	3-(BenzylOxy)-5-chloroaniline	--INVALID-LINK--
CAS Number	1100752-67-7	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> CINO	<a href="#">[1]</a>
Molecular Weight	233.7 g/mol	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>

Molecular Structure:

Caption: 2D structure of **3-(BenzylOxy)-5-chloroaniline**.

## Physicochemical Properties

While comprehensive experimental data for some physical properties of **3-(BenzylOxy)-5-chloroaniline** are not readily available in public literature, information from suppliers and analogous compounds allows for a reasonable estimation. The compound is known to be a solid at room temperature.[\[1\]](#)

**Storage and Handling:** It is recommended to store **3-(BenzylOxy)-5-chloroaniline** at 4°C, protected from light.[\[1\]](#) Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) from the supplier.

[\[2\]](#)

## Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a dedicated public database of spectra for **3-(BenzylOxy)-5-chloroaniline** is not available, the expected spectral features can be inferred from its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The protons on the chloroaniline ring will likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and benzyloxy groups. The five protons of the benzyl group's phenyl ring will also resonate in the aromatic region. The two benzylic protons should appear as a singlet, typically in the range of 5.0-5.5 ppm. The two protons of the amine group will present as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For **3-(BenzylOxy)-5-chloroaniline**, thirteen distinct signals are expected. The carbons of the aromatic rings will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen of the benzyloxy group appearing at a lower field. The benzylic carbon will have a characteristic chemical shift around 70 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of **3-(BenzylOxy)-5-chloroaniline** would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of  $3300\text{-}3500\text{ cm}^{-1}$ . Aromatic C-H stretching vibrations will be observed around  $3000\text{-}3100\text{ cm}^{-1}$ . The C-O-C stretching of the ether linkage should produce a strong band in the  $1200\text{-}1250\text{ cm}^{-1}$  region. Aromatic C=C stretching bands will be present in the  $1450\text{-}1600\text{ cm}^{-1}$  range. The C-Cl stretching vibration is typically found in the fingerprint region, below  $800\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

In a mass spectrum, **3-(BenzylOxy)-5-chloroaniline** would exhibit a molecular ion peak ( $M^+$ ) corresponding to its molecular weight (233.7 g/mol). Due to the presence of a chlorine atom, an  $M+2$  peak with approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of the isotopic distribution of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.

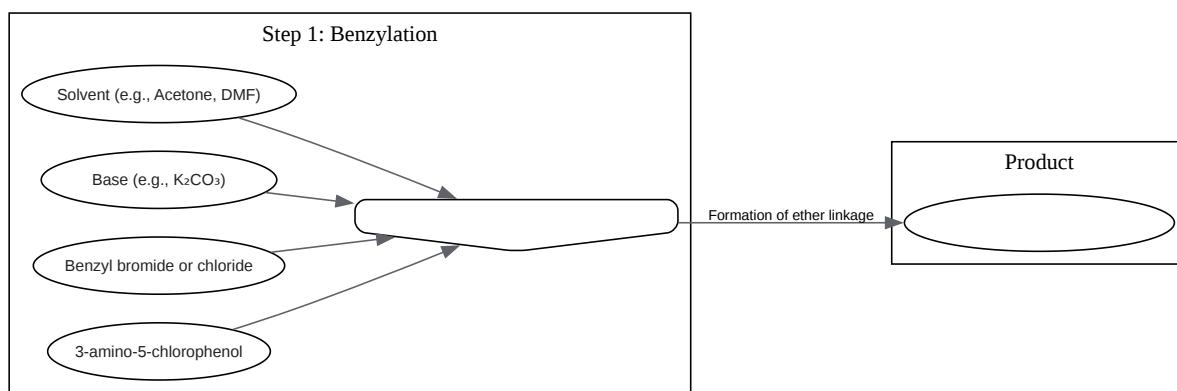
## Section 3: Synthesis and Reactivity

Understanding the synthetic routes to **3-(BenzylOxy)-5-chloroaniline** and its subsequent reactivity is crucial for its application in further chemical transformations.

### Synthetic Approaches

While specific, detailed, and publicly available protocols for the synthesis of **3-(BenzylOxy)-5-chloroaniline** are scarce, a plausible and common synthetic strategy would involve the benzylation of a suitable precursor. A logical starting material would be 3-amino-5-chlorophenol.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis of **3-(BenzylOxy)-5-chloroaniline**.

Experimental Protocol Outline (Hypothetical):

- Reactant Preparation: Dissolve 3-amino-5-chlorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Base Addition: Add a mild base, for example, potassium carbonate ( $K_2CO_3$ ), to the solution to deprotonate the phenolic hydroxyl group.
- Benzylation: Slowly add a benzyl halide, such as benzyl bromide or benzyl chloride, to the reaction mixture.
- Reaction Conditions: Heat the mixture, typically to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove inorganic salts, and the solvent evaporated. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure **3-(BenzylOxy)-5-chloroaniline**.

## Chemical Reactivity

The reactivity of **3-(BenzylOxy)-5-chloroaniline** is dictated by the interplay of its three functional groups: the primary amine, the chloro substituent, and the benzyloxy group.

- Amine Group: The amino group is nucleophilic and can undergo a variety of reactions typical of primary anilines. These include:
  - Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
  - Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.
  - Diazotization: Reaction with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions, to introduce various substituents onto the aromatic ring.

- Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
- Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino and benzyloxy groups. The directing effects of these groups (ortho- and para-directing) and the deactivating but meta-directing chloro group will influence the position of substitution.
- Benzyloxy Group: The benzyl ether linkage is generally stable but can be cleaved under certain conditions, such as catalytic hydrogenation, which would also reduce the nitro group if present, or by strong acids.

## Section 4: Applications in Research and Development

Substituted anilines are foundational building blocks in the synthesis of a vast array of complex organic molecules. The specific substitution pattern of **3-(Benzyloxy)-5-chloroaniline** makes it a valuable intermediate in several areas:

- Pharmaceuticals: The chloroaniline moiety is present in numerous bioactive molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later stage of a synthesis. This compound could be a precursor for the synthesis of kinase inhibitors, receptor antagonists, or other therapeutic agents.
- Agrochemicals: Many herbicides and fungicides contain chloroaniline structures. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy or selectivity.
- Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. The benzyloxy and chloro substituents could be used to tune the electronic and physical properties of such materials.

## Conclusion

**3-(Benzyloxy)-5-chloroaniline** is a chemical compound with significant potential for a range of applications, particularly in the fields of drug discovery and materials science. Its unique trifunctional nature provides a versatile platform for the synthesis of more complex molecules. While a comprehensive public dataset of its physical and chemical properties is still developing,

this guide has provided a thorough overview based on available information and established chemical principles. It is our hope that this document will serve as a valuable resource for researchers and professionals, facilitating the innovative application of **3-(BenzylOxy)-5-chloroaniline** in their work.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)